molecular formula C11H17NO3 B3187570 2-(2,4,6-Trimethoxyphenyl)ethan-1-amine CAS No. 15873-23-1

2-(2,4,6-Trimethoxyphenyl)ethan-1-amine

Cat. No. B3187570
CAS RN: 15873-23-1
M. Wt: 211.26 g/mol
InChI Key: CGUNKAXAEZSOFA-UHFFFAOYSA-N
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Description

“2-(2,4,6-Trimethoxyphenyl)ethan-1-amine” is a chemical compound with the molecular formula C11H17NO3 . It is also known as 2C-TMA-6 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of an ethan-1-amine group attached to a phenyl ring, which is further substituted with three methoxy groups at the 2, 4, and 6 positions .

Scientific Research Applications

Analytical Techniques and Synthesis

2-(2,4,6-Trimethoxyphenyl)ethan-1-amine, as a compound, has been utilized in various research contexts, particularly in the field of analytical chemistry and synthesis. One study confirmed the identity of a related substance, 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B), through various analytical techniques like nuclear magnetic resonance spectroscopy, gas and liquid chromatography, and high-resolution mass spectrometry. This study highlights the potential of trimethoxyphenyl compounds in analytical chemistry for identification and confirmation purposes (Power et al., 2015).

Chemical Reactions and Mechanisms

The compound has also been referenced in the context of various chemical reactions and mechanisms. For instance, the addition of N−H and O−H bonds of amines and alcohols to electron-deficient olefins catalyzed by monomeric copper(I) systems, where trimethoxyphenyl compounds like this compound may play a role in these catalytic processes (Munro-Leighton et al., 2007).

Synthesis of Organic Molecules

In another study, trimethoxyphenyl (TMP) iodonium(III) acetate was used as an efficient arylation reagent for N,O-protected hydroxylamines, highlighting the role of trimethoxyphenyl derivatives in the synthesis of various organic molecules, including aniline derivatives (Kikushima et al., 2022).

Material Science and Engineering

In material science, the compound has been studied for its role in the inhibition performances of certain derivatives against corrosion of iron, indicating its potential application in material protection and engineering (Kaya et al., 2016).

properties

IUPAC Name

2-(2,4,6-trimethoxyphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-13-8-6-10(14-2)9(4-5-12)11(7-8)15-3/h6-7H,4-5,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGUNKAXAEZSOFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)CCN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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